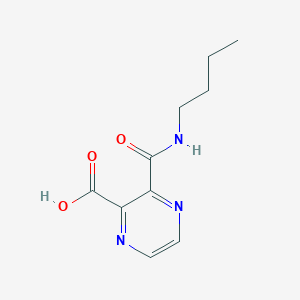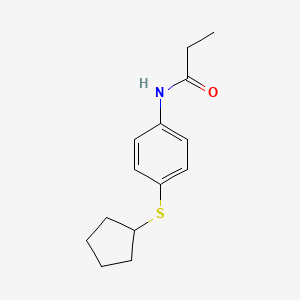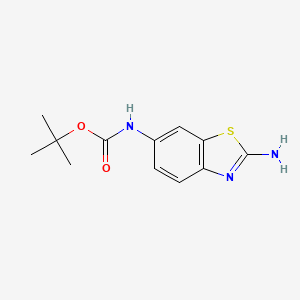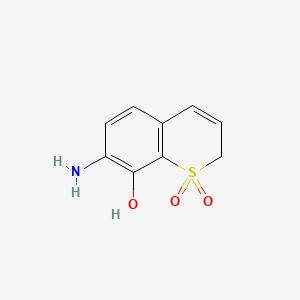![molecular formula C15H13IN2O B14915053 N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)
N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an iodobenzylidene group attached to a phenylacetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Iodobenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 3-iodobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3-Iodobenzylidene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzylidene derivatives .
Applications De Recherche Scientifique
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N’-(3-Iodobenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can be exploited in various catalytic and sensing applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-Iodobenzylidene)-1-phenylmethanesulfonohydrazide
- 2-hydroxy-N’-(3-iodobenzylidene)-2,2-diphenylacetohydrazide
- N’-(3-iodobenzylidene)-3-nitrobenzohydrazide
Uniqueness
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both an iodobenzylidene group and a phenylacetohydrazide moiety. These features confer distinct reactivity and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C15H13IN2O |
|---|---|
Poids moléculaire |
364.18 g/mol |
Nom IUPAC |
N-[(E)-(3-iodophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13IN2O/c16-14-8-4-7-13(9-14)11-17-18-15(19)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,19)/b17-11+ |
Clé InChI |
IBDVHQFHZUKQDC-GZTJUZNOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)I |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)

![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)




